![molecular formula C12H8ClN3 B2763748 咪唑并[1,5-a]吡嘧啉,8-氯-1-苯基- CAS No. 1340769-63-2](/img/structure/B2763748.png)

咪唑并[1,5-a]吡嘧啉,8-氯-1-苯基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

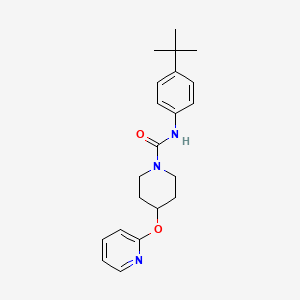

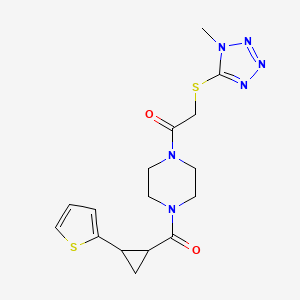

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a chemical compound with the molecular formula C12H8ClN3 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The synthesis of imidazo[1,5-a]pyrazine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrazine from readily available starting materials .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is based on the imidazo[1,5-a]pyrazine scaffold, which is a fused bicyclic heterocycle . The molecule has a chlorine atom at the 8th position and a phenyl group at the 1st position .Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine is known for its reactivity and multifarious biological activity . It can undergo a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- has a predicted density of 1.35±0.1 g/cm3 and a predicted pKa of 2.63±0.30 .科学研究应用

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine serves as a crucial structural component in both agrochemicals and pharmaceuticals. Researchers have explored its synthesis for several decades, resulting in numerous transformations that allow convenient access to this compound from readily available starting materials . Its versatility makes it valuable for designing novel drugs and crop protection agents.

Materials Science

The unique chemical structure of imidazo[1,5-a]pyridine makes it an intriguing candidate for materials science applications. Researchers have reported promising innovations in areas such as optoelectronic devices, sensors, and imaging agents. Its luminescent properties make it suitable for use in various technologies .

Anti-Cancer Agents

Imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer drugs. Their distinct structure and biological properties make them attractive for targeted therapies. Researchers continue to explore their efficacy and safety profiles in cancer treatment .

Covalent Inhibitors

In drug development, covalent inhibitors play a crucial role. Recent efforts have utilized imidazo[1,2-a]pyridine as a core scaffold for installing covalent warheads. This strategy aims to enhance drug selectivity and efficacy, particularly in cancer treatment .

Optoelectronic Devices

Due to its optical behaviors, imidazo[1,5-a]pyridine derivatives find applications in optoelectronic devices. These compounds can serve as emitters for confocal microscopy, imaging, and other light-based technologies .

Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis. Researchers have explored its reactivity and synthetic pathways, making it a valuable building block for constructing complex molecules .

作用机制

Target of Action

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a significant structural component of a large number of agrochemicals and pharmaceuticals Related compounds such as imidazo[1,2-a]pyridines have been reported to exhibit activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

For instance, some imidazo[1,2-a]pyridine derivatives have demonstrated potent and broad-spectrum anti-influenza activity .

Biochemical Pathways

For example, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

Related compounds with similar structures have been reported to have promising oral bioavailability .

Result of Action

For instance, some imidazo[1,2-a]pyridine derivatives have been found to induce clustering of the viral nucleoprotein and prevent its nuclear accumulation .

未来方向

属性

IUPAC Name |

8-chloro-1-phenylimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANATYQENOWKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1-phenylimidazo[1,5-A]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)

![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)

![1-allyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2763676.png)

![5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2763677.png)

![2-Chloro-1-[3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]ethanone](/img/structure/B2763679.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2763680.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)